Fomecin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fomecin A is a natural product that has been found to exhibit a wide range of biological activities. It is an antibiotic that is produced by Streptomyces sp. Fom1 and has been found to be effective against a number of bacterial strains. The compound has also been shown to have anticancer and anti-inflammatory properties.

Scientific Research Applications

Antibiotic Applications and Resistance

- Fosfomycin as an Antibiotic : Fosfomycin (FOM), closely related to Fomecin A, is a broad-spectrum antibiotic with significant application potential. It is effective against a range of bacteria, including multidrug-resistant strains such as MRSA, ESBL, and MSSA. Fosfomycin has been used in various formulations across the globe, including intravenous and oral forms. Its efficacy in treating soft tissue infections, sepsis, and deep-seated infectious processes is particularly noted in Europe (Popovic et al., 2010).

- Spectrum of Bacterial Activity : Fosfomycin exhibits bactericidal activity against a wide range of bacteria, including both gram-negative and some gram-positive bacteria like staphylococci. Its initial use was limited to severe infections, but it has found broader application in urinary tract infections (Raz, 2012).

- Combination Therapy and Tissue Penetration : Fosfomycin, when used in combination with other antimicrobial agents, shows a synergistic effect. This allows for reduced dosages and lower toxicity. Notable is its extensive tissue penetration, making it potentially effective for CNS, soft tissues, bone, lungs, and abscesses infections (Dijkmans et al., 2017).

Environmental and Agricultural Impact

- Pesticide Fomesafen and Environmental Risk : Fomesafen, a pesticide, shares a similar nomenclature with Fomecin A. It's widely used in soybean fields, but its persistence in soil and water raises concerns about environmental pollution and toxicity to crops like rice. Research into the metabolism pathways of fomesafen in rice can help understand its ecological impact and guide safer agricultural practices (Chen et al., 2021).

Other Applications and Insights

- Veterinary Medicine Applications : Fosfomycin (FOS) demonstrates potential for treating a variety of bacterial infections in animals, owing to its broad-spectrum bactericidal activity. Its efficacy against Gram-positive and Gram-negative bacteria and its synergistic action with other antibiotics make it a promising candidate in veterinary medicine (Pérez et al., 2014).

- Potential in Treating Endometriosis : Derivatives of human antibody F8, which are structurally related to Fomecin A, have been investigated for the treatment of endometriosis. This approach could offer a non-invasive method for disease imaging and therapy, utilizing anti-inflammatory cytokines like IL-10 (Schwager et al., 2011).

properties

CAS RN |

1403-56-1 |

|---|---|

Product Name |

Fomecin A |

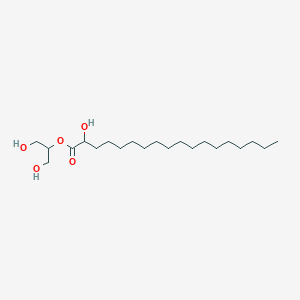

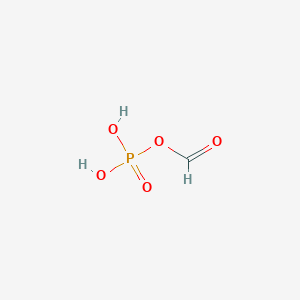

Molecular Formula |

C8H8O5 |

Molecular Weight |

184.15 g/mol |

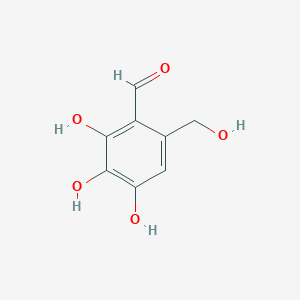

IUPAC Name |

2,3,4-trihydroxy-6-(hydroxymethyl)benzaldehyde |

InChI |

InChI=1S/C8H8O5/c9-2-4-1-6(11)8(13)7(12)5(4)3-10/h1,3,9,11-13H,2H2 |

InChI Key |

MGMUFSXXHCQPGA-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1O)O)O)C=O)CO |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)O)C=O)CO |

Other CAS RN |

1403-56-1 |

synonyms |

fomecin A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)

![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)